

# Ligustrosidic acid as a potential sweetness enhancer in food applications

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## Compound of Interest

Compound Name: *Ligustrosidic acid*

Cat. No.: *B3030824*

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## Ligustrosidic Acid: Application Notes for a Novel Sweetness Enhancer

For Researchers, Scientists, and Drug Development Professionals

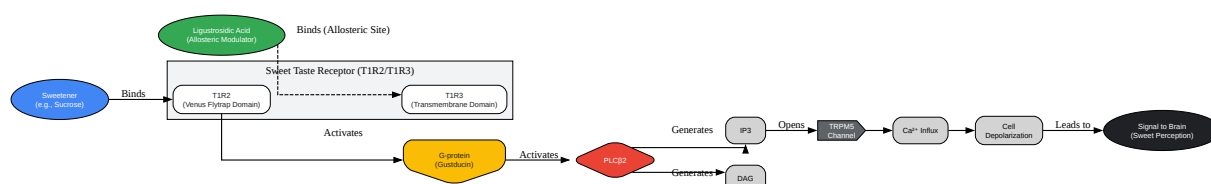
### Introduction

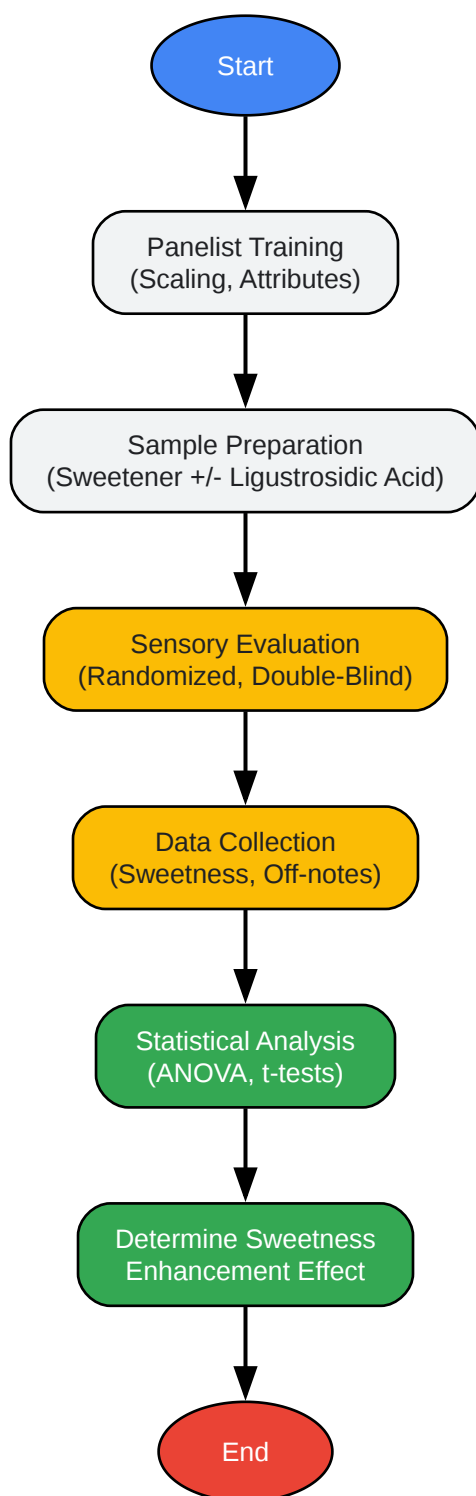
**Ligustrosidic acid**, a secoiridoid glucoside naturally present in plants of the *Ligustrum* and *Olea* genera, has emerged as a promising natural sweetness enhancer for food and beverage applications.<sup>[1]</sup> Unlike artificial sweeteners, **ligustrosidic acid** itself is reported to be devoid of taste and smell at typical usage levels.<sup>[2]</sup> Its primary function is to potentiate the sweet taste of other sweetening agents, both natural and artificial, allowing for a significant reduction in their concentration without compromising the desired sweetness profile of the end product.<sup>[1][2]</sup> This attribute makes **ligustrosidic acid** a valuable tool for developing lower-calorie and reduced-sugar consumer products.

### Mechanism of Action: Positive Allosteric Modulation

The sweet taste in humans is primarily mediated by a G-protein coupled receptor (GPCR) heterodimer, T1R2/T1R3.<sup>[3][4]</sup> Sweeteners activate this receptor by binding to specific sites, primarily within the Venus Flytrap Domain (VFTD) of the T1R2 subunit, which triggers a conformational change and initiates a downstream signaling cascade, ultimately leading to the perception of sweetness.<sup>[5][6]</sup>

Sweetness enhancers, like likely **ligustrosidic acid**, are believed to function as positive allosteric modulators (PAMs) of the sweet taste receptor.<sup>[1][5][7]</sup> Instead of directly activating the receptor, PAMs bind to an allosteric site, a location distinct from the primary sweetener binding site.<sup>[1][7]</sup> This binding event is thought to stabilize the active conformation of the receptor, thereby enhancing the binding affinity and/or efficacy of the primary sweetener.<sup>[2][5]</sup> This synergistic interaction results in an amplified sweet signal, allowing for a reduced concentration of the sweetener to achieve the same level of perceived sweetness.





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